molecular formula C13H17NO2 B5144722 1-Morpholin-4-yl-2-p-tolyl-ethanone

1-Morpholin-4-yl-2-p-tolyl-ethanone

Cat. No.: B5144722
M. Wt: 219.28 g/mol
InChI Key: GJNKONHEQWFMHU-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-p-tolyl-ethanone is a high-purity ketone derivative of interest in scientific research. With a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol, this compound features a morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, linked to a p-tolyl (4-methylphenyl) group via an ethanone backbone . This specific structure makes it a valuable intermediate in organic synthesis and drug discovery efforts. In research settings, this compound is primarily utilized as a versatile building block for the construction of more complex molecules . Its structural combination suggests potential applications in medicinal chemistry, where it can serve as an intermediate in the synthesis of pharmaceutical compounds or as a ligand in catalysis . The morpholine ring is a well-known pharmacophore, a component that can enhance the potency of a molecule and improve its pharmacokinetic properties . The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution on the morpholine ring, allowing for the creation of a diverse array of derivatives . Researchers are investigating its potential as a bioactive compound with antimicrobial and anticancer properties . Its mechanism of action is theorized to involve interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes by binding to active or allosteric sites on proteins . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-methylphenyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-2-4-12(5-3-11)10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNKONHEQWFMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Morpholin-4-yl-2-p-tolyl-ethanone can be synthesized through several methods. One common approach involves the reaction of p-tolylacetic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-yl-2-p-tolyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of p-tolylacetic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

1-Morpholin-4-yl-2-p-tolyl-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-p-tolyl-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

  • Structure: Incorporates a cyclopropane ring fused to a phenyl group and a phenoxy substituent.
  • Synthesis: Prepared via procedure B using morpholino(1-phenylcycloprop-2-en-1-yl)methanone and phenol, yielding 53% as an inseparable diastereomeric mixture (dr 20:1) .
  • Properties : Colorless oil with Rf 0.32 (hexanes/EtOAc 4:1). The cyclopropane ring introduces steric constraints absent in the target compound.

1-Morpholin-4-yl-2-(3-nitro-phenyl)-ethanone

  • Structure : Replaces the p-tolyl group with a 3-nitrophenyl moiety.
  • Key Difference : The nitro group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the ketone compared to the electron-donating methyl group in the target compound. This could increase reactivity in nucleophilic addition reactions .

2-Pyridin-4-yl-1-p-tolyl-ethanone

  • Structure : Substitutes the morpholine ring with a pyridine ring.
  • Implications: Pyridine, an aromatic nitrogen heterocycle, confers distinct electronic and solubility properties.

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone

  • Structure : Introduces an ethoxy linker between the morpholine and the aromatic ring.
  • The extended structure may also alter solubility and metabolic stability .

2-Morpholin-4-yl-1-phenyl-2-sulfanylidene-ethanone

  • Structure : Features a sulfanylidene (C=S) group instead of a ketone (C=O).
  • Reactivity : The thiocarbonyl group enhances susceptibility to nucleophilic attack compared to the ketone, enabling distinct reaction pathways in synthetic applications .

Physicochemical Properties

Compound Molecular Weight Key Substituents Physical State Rf/Melting Point
This compound ~263.29* p-Tolyl, morpholine Not reported Not reported
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone 322.38 Cyclopropane, phenoxy Colorless oil Rf 0.32 (hexanes/EtOAc 4:1)
1-Morpholin-4-yl-2-(3-nitro-phenyl)-ethanone 250.25 3-Nitrophenyl Not reported Not reported
2-Pyridin-4-yl-1-p-tolyl-ethanone 237.29 Pyridine Not reported Not reported
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone 263.29 Ethoxy linker Solid Not reported

*Calculated from for a structurally similar compound.

Q & A

Q. What are the key synthetic routes for 1-Morpholin-4-yl-2-p-tolyl-ethanone, and how are reaction conditions optimized?

The synthesis typically involves coupling a p-tolylacetyl group with morpholine derivatives. A common method includes nucleophilic substitution or condensation reactions under reflux conditions. Solvents like ethanol or dichloromethane are used, with catalysts such as triethylamine to enhance yield. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize purity .

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the morpholine ring (δ ~3.5–3.7 ppm for N–CH₂ groups) and the ethanone carbonyl (δ ~200–210 ppm in ¹³C NMR). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ peak at m/z 263.29) .

Q. What functional groups in this compound influence its reactivity?

The morpholine ring enhances solubility via its oxygen and nitrogen atoms, while the ethanone moiety participates in nucleophilic additions or condensations. The p-tolyl group contributes steric effects, influencing regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and ring puckering. For example, morpholine ring puckering coordinates (amplitude q and phase angle φ) can be calculated to analyze conformational stability .

Q. What mechanistic insights exist for its participation in cross-coupling reactions?

In palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the ethanone carbonyl may act as a directing group. Computational studies (DFT) can model transition states to explain regioselectivity in aryl-aryl bond formation .

Q. How does the morpholine ring affect solubility and bioavailability in pharmacological studies?

The morpholine ring’s polarity increases aqueous solubility, critical for in vitro assays. LogP values can be predicted via HPLC-derived retention times or computational tools (e.g., ChemAxon). Bioavailability is further assessed using Caco-2 cell permeability models .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, temperature) or impurity profiles. Reproducibility requires strict adherence to protocols and orthogonal validation (e.g., surface plasmon resonance vs. fluorescence assays) .

Q. How is stability assessed under varying pH and temperature conditions?

Accelerated stability studies (25°C–40°C, pH 1–13) monitor degradation via HPLC. The morpholine ring’s susceptibility to hydrolysis under acidic conditions is quantified using kinetic modeling (Arrhenius plots) .

Q. Can alternative synthetic routes improve scalability for analogs?

Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes), while flow chemistry enables continuous production. Green chemistry approaches (e.g., water as solvent) are explored to minimize waste .

Q. What computational methods predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to targets like kinases or GPCRs. QSAR models correlate structural features (e.g., substituent electronegativity) with activity .

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